
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, also known as ADOA, is a novel compound that has attracted the attention of researchers due to its potential applications in various fields. ADOA is a synthetic compound that belongs to the chromene family and has been studied for its potential therapeutic uses.
Scientific Research Applications
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound has been shown to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Mechanism of Action
The mechanism of action of 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-kB pathway, and the MAPK pathway. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression regulation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide in lab experiments is its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. Furthermore, more studies are needed to determine the optimal dosage and administration of this compound.
Future Directions
There are several future directions for the study of 8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide. One future direction is to further investigate the mechanism of action of this compound. Another future direction is to study the potential therapeutic applications of this compound in other fields such as cardiovascular diseases and metabolic disorders. Furthermore, more studies are needed to determine the optimal dosage and administration of this compound. Finally, more studies are needed to determine the safety and toxicity of this compound in vivo.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. This compound is synthesized by using a multistep reaction process and has been shown to have various biochemical and physiological effects. While this compound has advantages such as its potential therapeutic applications and ease of synthesis, more studies are needed to determine its mechanism of action, optimal dosage and administration, and safety and toxicity in vivo.
Synthesis Methods
8-allyl-N-(2,5-dimethoxyphenyl)-2-oxo-2H-chromene-3-carboxamide is synthesized by using a multistep reaction process. The synthesis involves the reaction between 2,5-dimethoxybenzaldehyde and allyl bromide to form 2,5-dimethoxyphenylpropene. The reaction of 2,5-dimethoxyphenylpropene with malononitrile in the presence of sodium ethoxide produces 8-allyl-2,5-dimethoxy-2H-chromene-3-carbonitrile. Finally, the hydrolysis of 8-allyl-2,5-dimethoxy-2H-chromene-3-carbonitrile with hydrochloric acid produces this compound.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-oxo-8-prop-2-enylchromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5/c1-4-6-13-7-5-8-14-11-16(21(24)27-19(13)14)20(23)22-17-12-15(25-2)9-10-18(17)26-3/h4-5,7-12H,1,6H2,2-3H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSVRECABFEBEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC3=C(C(=CC=C3)CC=C)OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-2-oxoethyl 4-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406793.png)
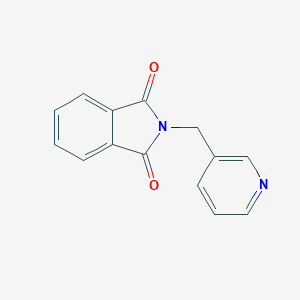
![2-(4-Nitrophenyl)-2-oxoethyl 2-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406795.png)
![2-(5-Methyl-1,3-benzoxazol-2-yl)-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B406797.png)
![Heptyl 3-(1-bromo-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate (non-preferred name)](/img/structure/B406798.png)
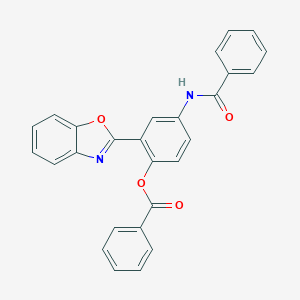
![8-[(2-chlorobenzyl)sulfanyl]-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406802.png)
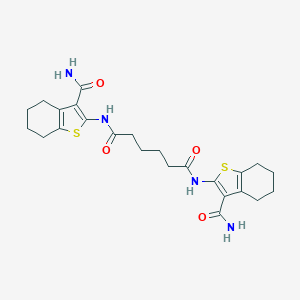
![7-(2-hydroxy-3-phenoxypropyl)-3-methyl-8-[(2-phenylethyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406805.png)
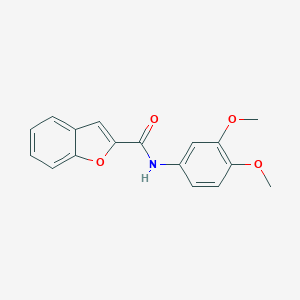
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[3-nitro(phenylsulfonyl)anilino]acetamide](/img/structure/B406810.png)
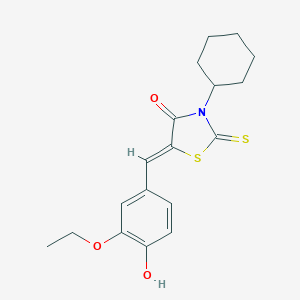
![2-[(3,4-Dimethoxy-benzenesulfonyl)-p-tolyl-amino]-N-pyridin-3-ylmethyl-acetamide](/img/structure/B406812.png)
![4-(4-bromophenyl)-1,6-dichloro-2-({2-nitrophenyl}sulfanyl)-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B406816.png)